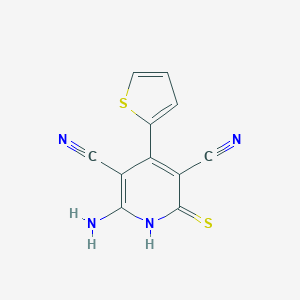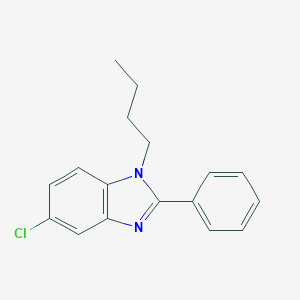
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile inhibits BTK by binding to the ATP-binding pocket of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, as well as the suppression of inflammatory cytokine production.
Biochemical and Physiological Effects
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been shown to effectively reduce tumor growth and improve survival in animal models of B-cell malignancies. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated anti-inflammatory effects in preclinical models of autoimmune and inflammatory diseases. 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has several advantages for laboratory experiments, including its high potency, selectivity, and solubility. However, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile also has some limitations, such as its potential for off-target effects and the need for further optimization to improve its pharmacological properties.
Orientations Futures
There are several future directions for the research and development of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile. One potential direction is the combination of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile with other targeted therapies or immunotherapies to improve its efficacy and reduce the risk of resistance. Another direction is the investigation of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile in other B-cell malignancies and autoimmune diseases. Additionally, further optimization of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile's pharmacological properties and the development of novel BTK inhibitors with improved selectivity and potency are also areas of active research.
Méthodes De Synthèse
The synthesis of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile involves a multistep process that includes the condensation of 2-aminopyridine-3,5-dicarbonitrile with thiophen-2-carbaldehyde followed by the addition of a sulfur source and subsequent purification steps. The final product is obtained in high purity and yield, making it suitable for further research and development.
Applications De Recherche Scientifique
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been extensively studied in preclinical models and has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
Propriétés
Nom du produit |
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
|---|---|
Formule moléculaire |
C11H6N4S2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-amino-6-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H6N4S2/c12-4-6-9(8-2-1-3-17-8)7(5-13)11(16)15-10(6)14/h1-3H,(H3,14,15,16) |
Clé InChI |
KXIXCJNKOMOAAN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N |
SMILES canonique |
C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)


![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)


